molecular formula C4H3NS B1295045 Propargyl isothiocyanate CAS No. 24309-48-6

Propargyl isothiocyanate

Cat. No. B1295045
CAS RN: 24309-48-6
M. Wt: 97.14 g/mol
InChI Key: XCXOHPXTLZMKQJ-UHFFFAOYSA-N
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Description

Propargyl isothiocyanate is a chemical compound that can be synthesized through various reactions involving propargyl amines and isothiocyanates. The literature reveals a range of synthetic methods and chemical reactions that lead to the formation of propargyl isothiocyanate and its derivatives, which are of significant interest due to their potential applications in the synthesis of heterocyclic compounds.

Synthesis Analysis

Several papers discuss the synthesis of compounds related to propargyl isothiocyanate. For instance, a base-mediated hydroamination of propargylamine with isothiocyanates has been reported to achieve the synthesis of imidazole-2-thione and spiro-cyclic imidazolidine-2-thione through a regioselective intramolecular 5-exo-dig cycloisomerization at room temperature . Another study describes a cascade reaction of propargyl amines with AgSCF3 and KBr, leading to the formation of allenyl thiocyanates, which can further react to form allenyl trifluoromethylthioether compounds . Additionally, the synthesis of isothiocyanate substituted allenes via a [3,3] sigmatropic rearrangement of propargyl thiocyanates has been documented, with these allenes being precursors to a variety of heterocyclic products .

Molecular Structure Analysis

The molecular structure of propargyl isothiocyanate and its derivatives is characterized by the presence of a propargyl group (a three-carbon alkynyl chain ending in a methylene group) and an isothiocyanate group (a functional group with the connectivity N=C=S). The structure of the synthesized compounds can vary depending on the reaction conditions and the substituents present on the propargyl and isothiocyanate moieties.

Chemical Reactions Analysis

Propargyl isothiocyanate derivatives undergo a variety of chemical reactions. For example, the coupling reaction between secondary propargyl amines and isothiocyanates in aqueous media yields cyclized products . Gold-catalyzed reactions of propargylic sulfides and dithioacetals have been shown to afford indene derivatives . Furthermore, the reaction of lithiated propargylamines with isothiocyanates followed by treatment with alkyl 2-bromoacetates leads to the formation of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of propargyl isothiocyanate derivatives are influenced by their molecular structure. For instance, DBU-mediated cyclization of isothiocyanate and propargyl alcohol results in heterocyclic compounds with varying nucleophilicity based on the substitution pattern of the propargyl alcohol . The temperature during the reaction of lithiated propargyl amines with isothiocyanates determines the formation of either 2,5-bis(N,N-dialkylamino)thiophenes or 1-alkyl-2-N,N-dialkylamino-5-methylthiopyrroles . Microwave-assisted domino reactions of propargylamines with isothiocyanates have been developed for the selective synthesis of 2-aminothiazoles and 2-amino-4-methylenethiazolines, demonstrating the influence of temperature on the outcome of the reaction .

Scientific Research Applications

Synthesis and Reactivity

Researchers have developed methods for preparing isothiocyanate-substituted allenes, including Propargyl isothiocyanate, through sigmatropic rearrangement of propargyl thiocyanates. These compounds exhibit a variety of reactions, such as isomerization, ring closure, and electrophilic addition, leading to heterocyclic products (Banert et al., 2002). Another study highlights the synthesis of thiophenes and thiopyrroles from propargylic amines and isothiocyanates, showcasing the chemical versatility of these compounds (Tarasova et al., 1997).

Application in Bioconjugation

The coupling reaction between secondary propargyl amines and isothiocyanates in aqueous media has been reported to yield cyclized products efficiently. This method has been applied to synthesize a functionalized ether lipid, demonstrating its potential in bioconjugation and liposome formulation (Viart et al., 2014).

Gold-Catalyzed Heterocyclization

Gold(I)-catalyzed intramolecular heterocyclization of homopropargylic isothiocyanates, including Propargyl isothiocyanate, has been explored. This process efficiently produces various cycloadducts with broad substrate scope, highlighting its utility in organic synthesis (Jiang et al., 2015).

Synthesis of Diversely Substituted Imidazole-2-thione

A base-mediated hydroamination of Propargyl isothiocyanate has been utilized for the one-pot synthesis of imidazole-2-thione and spiro-cyclic imidazolidine-2-thione. This method demonstrates an atom-economical and regioselective approach to synthesizing heterocyclic compounds (Ranjan et al., 2014).

Hazard and Safety Considerations

It's important to note the safety aspects of working with these compounds. An incident involving an explosion during the distillation of Propargyl isothiocyanate prompted a study to understand the underlying causes. The study emphasizes the importance of recognizing the potential hazards and adopting safe handling practices (Banert et al., 2015).

Future Directions

: Guerrero-Alonso, A., Antunez-Mojica, M., & Medina-Franco, J. L. (2021). Chemoinformatic Analysis of Isothiocyanates: Their Impact in Nature and Medicine. Molecular Informatics, 40(9), e2100172. DOI: 10.1002/minf.202100172 : Santra, M., et al. (2021). Fluorescein Based Fluorescence Sensors for the Selective Sensing of Palladium Ions. Journal of Fluorescence, 31, 1257–1265. DOI: 10.1007/s10895-021-02770-9 : Kala, C., Ali, S., et al. (2018). Isothiocyanates: A Review. Research Journal of Pharmacognosy, 1(1), 1–6. DOI: 10.5958/0976-4836.2018.00001.0

properties

IUPAC Name

3-isothiocyanatoprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NS/c1-2-3-5-4-6/h1H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXOHPXTLZMKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179045
Record name Thiocyanic acid, 2-propynyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl isothiocyanate

CAS RN

24309-48-6, 54122-88-2
Record name Thiocyanic acid, 2-propynyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiocyanic acid, 2-propynyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-isothiocyanatoprop-1-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 24309-48-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
K Banert, M Hagedorn, A Müller - European Journal of Organic …, 2001 - Wiley Online Library
… The propargyl isothiocyanate 13 proved to be a plausible intermediate in the sequences of [3,3] sigmatropic rearrangement reactions. Nevertheless, the [1,5] sigmatropic migration of …
L Zhen, K Yuan, X Li, C Zhang, J Yang, H Fan… - Organic …, 2018 - ACS Publications
… Herein, we report that propargyl amines react with carbonothioic difluoride derived from AgSCF 3 in the presence of KBr at room temperature to give propargyl isothiocyanate …
Number of citations: 33 pubs.acs.org
JP Majoral, C Larré, R Laurent… - Coordination chemistry …, 1999 - Elsevier
PN–PS linkages placed in some layers within dendritic architectures allow the grafting of several types of functional groups at site and depth specific places in the internal layers of …
Number of citations: 33 www.sciencedirect.com
L Zhen, H Fan, X Wang, L Jiang - Organic letters, 2019 - ACS Publications
… Recently, we reported that AgSCF 3 reacts with propargylamines in the presence of KBr in CH 3 CN to give access to allenyl thiocyanates via propargyl isothiocyanate intermediates …
Number of citations: 32 pubs.acs.org
L Aufinger, FC Simmel - Angewandte Chemie International …, 2018 - Wiley Online Library
… We developed a single-step protocol for the functionalization of agarose with alkyne groups under mild aqueous conditions using propargyl-isothiocyanate (PITC). To improve the …
Number of citations: 62 onlinelibrary.wiley.com
DL Klayman, JP Scovill, JF Bartosevich… - Journal of Medicinal …, 1979 - ACS Publications
… A solution of 4.17 g (31 mmol) of 2-acetylpyridine hydrazone13 in 5 mL of MeOH was treated with 3.0 g (31 mmol) of propargyl isothiocyanate, causing an exothermic reaction. The …
Number of citations: 261 pubs.acs.org
G Pozsgai, IZ Bátai, E Pintér - British Journal of Pharmacology, 2019 - Wiley Online Library
… Highly reactive isothiocyanates such as propargyl isothiocyanate, benzyl isothiocyanate and phenethyl isothiocyanate also act on TRPA1 channels, but their experimental use is …
Number of citations: 25 bpspubs.onlinelibrary.wiley.com
K Banert - Liebigs Annalen, 1997 - Wiley Online Library
… Apparently, the propargyl isothiocyanate 83 is a short-lived intermediate in the isomerization of the two thiocyanates. The mixture of 82 and 84 can be used to perform Diels-Alder …
MSF Richter - 2015 - core.ac.uk
… First attempts to generate a spray by drawing a solution of propargyl isothiocyanate derivatives through a tapered glass capillary did indeed create a spray and proved to be of synthetic …
Number of citations: 3 core.ac.uk
K Banert - Current Organic Chemistry, 2019 - ingentaconnect.com
… Obviously, propargyl isothiocyanate 134 acts as an intermediate in a sequence of two [3,3]-sigmatropic processes. When open-chain pent-2-en-4-ynyl thiocyanates such as 136 or 138 …
Number of citations: 5 www.ingentaconnect.com

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